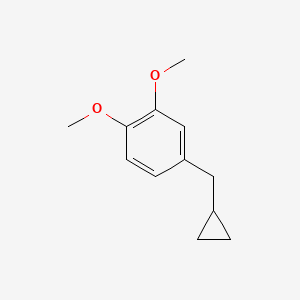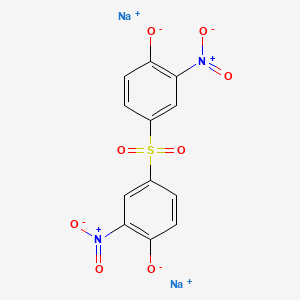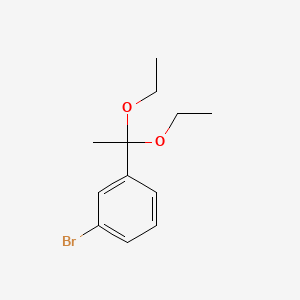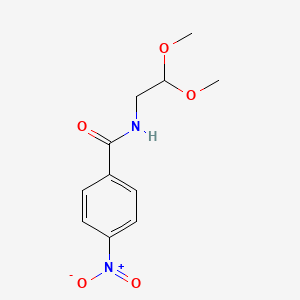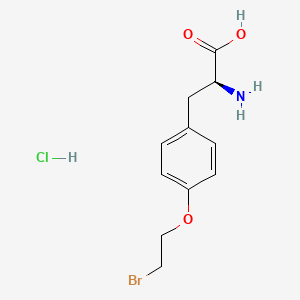
O-(2-Bromoethyl)-L-tyrosine HCl
Vue d'ensemble
Description
O-(2-Bromoethyl)-L-tyrosine hydrochloride is a synthetic amino acid derivative It is structurally related to L-tyrosine, an essential amino acid involved in protein synthesis and various metabolic pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Bromoethyl)-L-tyrosine hydrochloride typically involves the bromination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions. The hydroxyl group on the tyrosine side chain is then reacted with 2-bromoethanol in the presence of a base, such as sodium hydroxide, to form the bromoethyl ether. Finally, the protecting groups are removed, and the product is converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of O-(2-Bromoethyl)-L-tyrosine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: O-(2-Bromoethyl)-L-tyrosine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, or aminoethyl derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: The major product is the ethyl derivative of L-tyrosine.
Applications De Recherche Scientifique
O-(2-Bromoethyl)-L-tyrosine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor for the synthesis of radiolabeled compounds used in diagnostic imaging and therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of O-(2-Bromoethyl)-L-tyrosine hydrochloride involves its incorporation into proteins or peptides, where the bromoethyl group can participate in covalent modifications. This modification can alter the protein’s structure and function, affecting various biochemical pathways. The bromoethyl group can also act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to cross-linking or other modifications .
Comparaison Avec Des Composés Similaires
- O-(2-Chloroethyl)-L-tyrosine hydrochloride
- O-(2-Iodoethyl)-L-tyrosine hydrochloride
- O-(2-Fluoroethyl)-L-tyrosine hydrochloride
Comparison: O-(2-Bromoethyl)-L-tyrosine hydrochloride is unique due to the presence of the bromoethyl group, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromo group is more reactive than the chloro group but less reactive than the iodo group, making it a versatile intermediate in various chemical reactions. Additionally, the bromoethyl derivative has different steric and electronic properties, influencing its interactions with biological molecules .
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-(2-bromoethoxy)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3.ClH/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15;/h1-4,10H,5-7,13H2,(H,14,15);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSDZAPNYYCZMQ-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCBr.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCBr.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


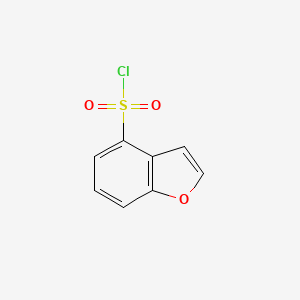
![Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B3268397.png)

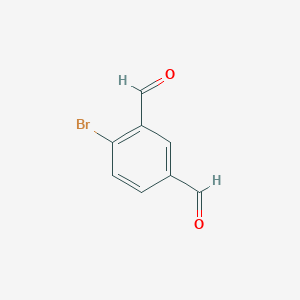
![1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3268415.png)
